molecular formula C36H34BNO2 B3030758 Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine CAS No. 952431-30-0

Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine

Cat. No. B3030758
CAS RN: 952431-30-0
M. Wt: 523.5 g/mol
InChI Key: PESBFNLGEMHNAM-UHFFFAOYSA-N
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Description

“Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine” is a chemical compound with the molecular formula C36H34BNO2 and a molecular weight of 523.47 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

This compound consists of two biphenyl groups attached to an amine group, which is also attached to a phenyl group with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group . The boron atom in the dioxaborolan-2-yl group forms a boron-oxygen bond with the oxygen atoms in the dioxaborolan-2-yl group .


Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions . These reactions can be used to extend the size of the structure .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 680.9±55.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be -3.42±0.60 .

Scientific Research Applications

Catalysis and Synthesis

Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine has applications in catalysis and synthesis. Studies have demonstrated its utility in catalyzed diboration reactions and in the synthesis of arenes via palladium-catalyzed borylation (Clegg et al., 1996); (Takagi & Yamakawa, 2013). These processes are critical for creating complex molecular structures used in various fields of chemistry.

Organic Photovoltaics and Electroluminescence

This compound is also significant in the development of organic photovoltaic materials and electroluminescent devices. Its role in synthesizing conjugated systems and polymers, which exhibit unique optical and electronic properties, makes it a key ingredient in the production of advanced materials for solar cells and display technologies (Grisorio et al., 2006); (Zhu et al., 2007).

Materials Science and Nanotechnology

In materials science and nanotechnology, this chemical serves as a precursor or intermediate in the synthesis of various nanomaterials and complex molecular architectures. These materials have applications ranging from sensors to novel electronic devices, showcasing the versatility of this compound in enabling cutting-edge technological advancements (Poola et al., 2020); (Kawashima et al., 2013).

Future Directions

The compound’s boronic acid pinacol ester functional groups make it suitable for Suzuki cross-coupling reactions , suggesting potential applications in the synthesis of larger organic compounds. Additionally, the COFs synthesized from similar compounds are ideal

properties

IUPAC Name

N,N-bis(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)31-19-25-34(26-20-31)38(32-21-15-29(16-22-32)27-11-7-5-8-12-27)33-23-17-30(18-24-33)28-13-9-6-10-14-28/h5-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESBFNLGEMHNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine

Synthesis routes and methods

Procedure details

N-(biphenyl-4-yl)-N-(4-bromophenyl)biphenyl-4-amine (56 g, 0.117 mol) was introduced into a 2 L RBF, and dissolved in THF (600 ml). Then, the temperature was maintained at −78° C. for about 30 minutes. Then, n-BuLi (1.6M in Hex) (90 ml, 0.141 mol) was slowly added thereto. After 1 hour, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (26.2 g, 0.141 mol) was added thereto, followed by heat-stirring at room temperature for 12 hours. After the reaction was completed, the resultant solution was sufficiently washed with distilled water and Brain, and purified through column chromatography to obtain N-(biphenyl-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)biphenyl-4-amine (white solid, 20 g, yield 33%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
26.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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